molecular formula C7H6F2OS B13914691 3,5-Difluoro-4-methoxythiophenol CAS No. 1208078-01-6

3,5-Difluoro-4-methoxythiophenol

Katalognummer: B13914691
CAS-Nummer: 1208078-01-6
Molekulargewicht: 176.19 g/mol
InChI-Schlüssel: BKKFXQYKOYCSKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Difluoro-4-methoxythiophenol is an organic compound characterized by the presence of fluorine and methoxy groups attached to a thiophenol core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxythiophenol typically involves the introduction of fluorine and methoxy groups onto a thiophenol backbone. One common method involves the etherification of 3,5-difluorothiophenol with methanol under acidic conditions to introduce the methoxy group. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled reaction environments helps in achieving the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Difluoro-4-methoxythiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Difluoro-4-methoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Difluoro-4-methoxythiophenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The pathways involved often include the formation of reactive intermediates that can interact with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Difluoro-4-methoxythiophenol is unique due to the combination of fluorine and methoxy groups on a thiophenol backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields .

Eigenschaften

CAS-Nummer

1208078-01-6

Molekularformel

C7H6F2OS

Molekulargewicht

176.19 g/mol

IUPAC-Name

3,5-difluoro-4-methoxybenzenethiol

InChI

InChI=1S/C7H6F2OS/c1-10-7-5(8)2-4(11)3-6(7)9/h2-3,11H,1H3

InChI-Schlüssel

BKKFXQYKOYCSKU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1F)S)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.